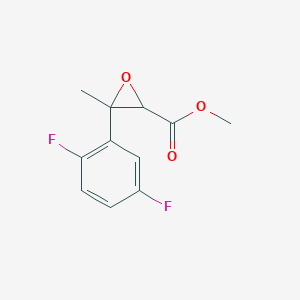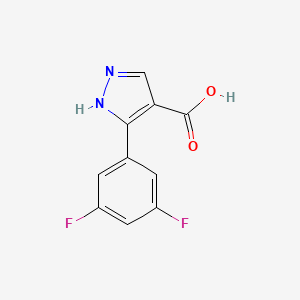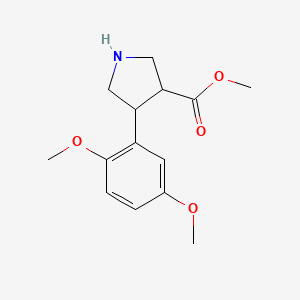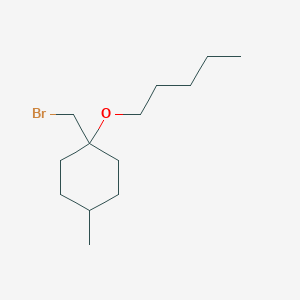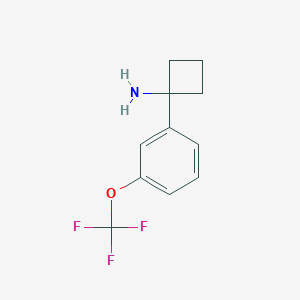
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with a trifluoromethoxy group at the 3-position and an amine group at the 1-position. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylation reagents under specific reaction conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(4-(Trifluoromethoxy)phenyl)cyclobutan-1-amine: This compound has a similar structure but with the trifluoromethoxy group at the 4-position.
1-(3-(Trifluoromethyl)phenyl)cyclobutan-1-amine: This compound features a trifluoromethyl group instead of a trifluoromethoxy group. The uniqueness of this compound lies in the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |
InChI Key |
GCZSEOOJWAUTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
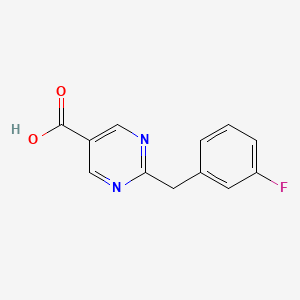
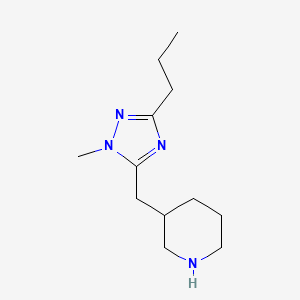
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
